

2-(2-Phenylethyl)thiirane chemical structure and properties

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Compound of Interest

Compound Name: 2-(2-Phenylethyl)thiirane

Cat. No.: B15442693

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An In-depth Technical Guide to 2-(2-Phenylethyl)thiirane

Disclaimer: Direct experimental data for **2-(2-Phenylethyl)thiirane** is limited in publicly available scientific literature. This guide has been compiled using information on structurally related compounds, such as **2-methyl-2-(2-phenylethyl)thiirane** and **2-phenylthiirane**, as well as established principles of thiirane chemistry. The quantitative data presented herein, particularly spectral and physical properties, are largely predictive and should be used as a reference for further experimental validation.

Chemical Structure and Properties

2-(2-Phenylethyl)thiirane is a heterocyclic compound featuring a three-membered thiirane (episulfide) ring substituted with a phenylethyl group. The presence of the strained thiirane ring and the aromatic phenylethyl moiety suggests a molecule with potential for interesting chemical reactivity and biological activity.

Chemical Structure:

Where Ph represents a phenyl group.

Predicted Physicochemical Properties:

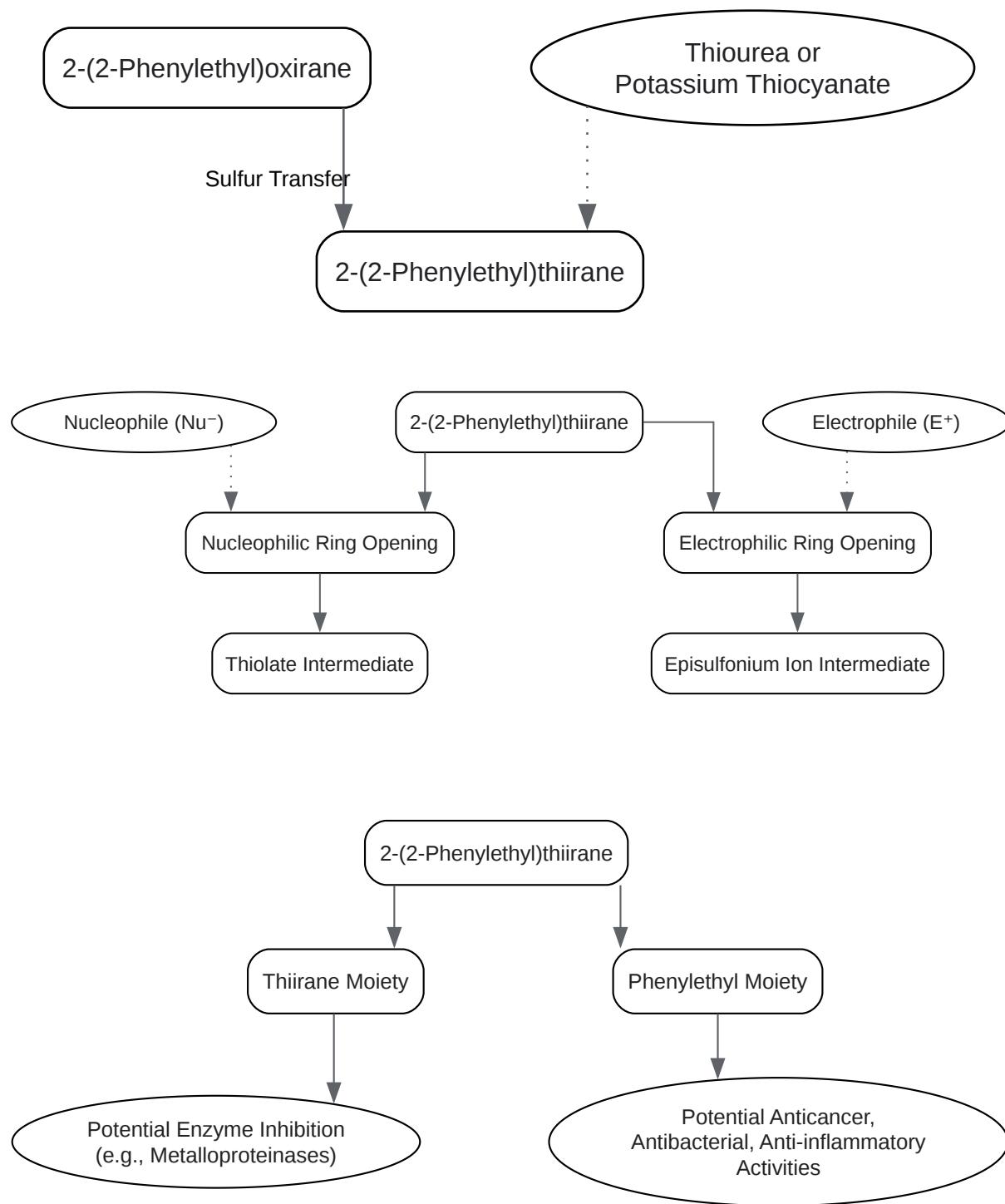
The following table summarizes the predicted physicochemical properties of **2-(2-Phenylethyl)thiirane**, estimated based on data for analogous compounds.

Property	Predicted Value
Molecular Formula	C ₁₀ H ₁₂ S
Molecular Weight	164.27 g/mol
Appearance	Expected to be a colorless to pale yellow liquid
Boiling Point	Estimated to be in the range of 220-240 °C
Density	Estimated to be approximately 1.05 g/cm ³
Solubility	Expected to be soluble in organic solvents
XLogP3	Estimated to be around 3.0

Synthesis

A common and effective method for the synthesis of thiiranes is the reaction of the corresponding epoxide with a sulfur transfer reagent.[\[1\]](#) For **2-(2-Phenylethyl)thiirane**, the logical precursor would be 2-(2-phenylethyl)oxirane.

Proposed Synthetic Pathway:

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References

- 1. Thiirane | C2H4S | CID 9865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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